molecular formula C10H10N2O3 B14810427 5-Cyclopropoxy-6-formylnicotinamide

5-Cyclopropoxy-6-formylnicotinamide

Cat. No.: B14810427
M. Wt: 206.20 g/mol
InChI Key: UFDRVPGEIBUNKY-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-formylnicotinamide is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol It is a derivative of nicotinamide, featuring a cyclopropoxy group at the 5-position and a formyl group at the 6-position of the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for 5-Cyclopropoxy-6-formylnicotinamide are not well-documented in the literature. the scalability of the Suzuki–Miyaura coupling reaction suggests that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-formylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Cyclopropoxy-6-carboxynicotinamide.

    Reduction: 5-Cyclopropoxy-6-hydroxymethylnicotinamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxy-6-formylnicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-formylnicotinamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving redox reactions and interactions with enzymes involved in cellular metabolism . Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-Formylnicotinamide: Lacks the cyclopropoxy group, making it less sterically hindered.

    6-Formylnicotinamide: Lacks the cyclopropoxy group, affecting its reactivity and biological activity.

    Cyclopropoxy derivatives: Other compounds with cyclopropoxy groups at different positions on the nicotinamide ring.

Uniqueness

5-Cyclopropoxy-6-formylnicotinamide is unique due to the presence of both the cyclopropoxy and formyl groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications, distinguishing it from other nicotinamide derivatives.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-cyclopropyloxy-6-formylpyridine-3-carboxamide

InChI

InChI=1S/C10H10N2O3/c11-10(14)6-3-9(15-7-1-2-7)8(5-13)12-4-6/h3-5,7H,1-2H2,(H2,11,14)

InChI Key

UFDRVPGEIBUNKY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)C(=O)N)C=O

Origin of Product

United States

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